molecular formula C10H10BNO2 B11905482 (3-Methylisoquinolin-5-yl)boronic acid

(3-Methylisoquinolin-5-yl)boronic acid

Cat. No.: B11905482
M. Wt: 187.00 g/mol
InChI Key: ORTFKYYHJWWTAY-UHFFFAOYSA-N
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Description

(3-Methylisoquinolin-5-yl)boronic acid: is an organic compound with the molecular formula C10H10BNO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisoquinolin-5-yl)boronic acid typically involves the reaction of 3-methylisoquinoline with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 3-methylisoquinoline using bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Methylisoquinolin-5-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Biaryl or styrene derivatives.

Scientific Research Applications

Chemistry: (3-Methylisoquinolin-5-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, boronic acids are known for their ability to inhibit proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents.

Industry: Boronic acids are used in the development of sensors and materials. This compound could be utilized in the creation of advanced materials with specific properties, such as improved conductivity or reactivity.

Mechanism of Action

The mechanism of action of (3-Methylisoquinolin-5-yl)boronic acid largely depends on its interaction with molecular targets. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic use.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Methylphenylboronic acid

Comparison: (3-Methylisoquinolin-5-yl)boronic acid is unique due to the presence of the isoquinoline ring, which imparts distinct electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound in specific synthetic and research applications.

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(3-methylisoquinolin-5-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11(13)14/h2-6,13-14H,1H3

InChI Key

ORTFKYYHJWWTAY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=C(N=CC2=CC=C1)C)(O)O

Origin of Product

United States

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